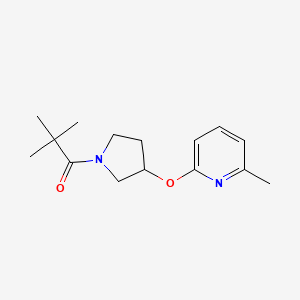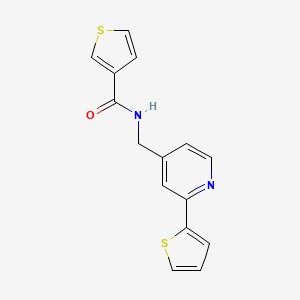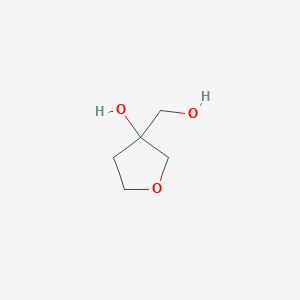
3-(Hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Hydroxymethyl)oxolan-3-ol” is a chemical compound with the molecular formula C5H10O3. It is also known as “(3S)-oxolan-3-ol” and has a molecular weight of 118.132 . This product is not intended for human or veterinary use and is usually available for research purposes.
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)oxolan-3-ol” consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. The exact structure can be found in chemical databases like ChemSpider .Aplicaciones Científicas De Investigación
1. Modeling in Hydrodeoxygenation Processes
3-(Hydroxymethyl)oxolan-3-ol, as a type of oxolane molecule, is studied in hydrodeoxygenation processes. For instance, a theoretical study explored its hydrogenolysis in the presence of tungsten disulfide (WS2) catalyst. This process involves the cleavage of C–O bonds and ring opening, leading to the formation of butan-1-ol and eventually water and butane molecules under specific temperature and pressure conditions (S. Koudjina et al., 2018).
2. Synthesis of Spiro Derivatives
The compound has been used in the synthesis of spiro derivatives, like in the treatment with N-bromosuccinimide (NBS) to produce spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. This process highlights its utility in creating complex molecular structures with potential applications in various fields (C. Shin et al., 1983).
3. Intermediate in Pharmaceutical Synthesis
Chiral 1,3-oxazinan-2-ones, synthesized from derivatives of 3-(Hydroxymethyl)oxolan-3-ol, are valuable intermediates in pharmaceutical compound synthesis. This involves a reaction with primary amine, reduction, and carbonylation to produce compounds used in various medicinal applications (Jean-Rene Ella-Menye et al., 2005).
4. Ring-Opening Polymerization
The compound has been used in ring-opening polymerization processes, particularly in the preparation of functionalized poly(oxytetramethylene)s. This application is significant in the field of polymer chemistry and material science (J. Thiem et al., 1989).
5. Formation of Pyridin-3-ols in Foods
It has been studied in the context of food chemistry, particularly in the formation of pyridin-3-ols in foods like honey. This process involves the transformation of 5-(hydroxymethyl)furfural into 6-(Hydroxymethyl)pyridin-3-ol under certain conditions, highlighting its role in the chemical processes occurring during food preparation and storage (F. Hidalgo et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5(7)1-2-8-4-5/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOZSVBKJFQPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)oxolan-3-ol | |
CAS RN |
1232677-89-2 |
Source


|
| Record name | 3-(hydroxymethyl)oxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)
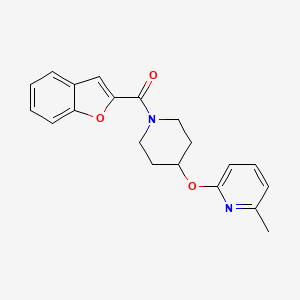

![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)

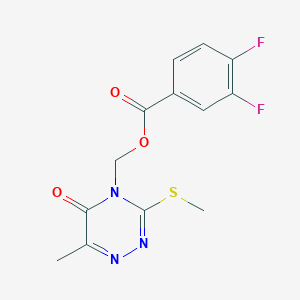
![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)
![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)
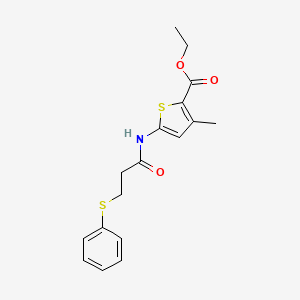
![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)
